molecular formula C44H44Cl2N12O2 B600987 Losartan Impurity B CAS No. 1159977-48-6

Losartan Impurity B

Cat. No.: B600987
CAS No.: 1159977-48-6
M. Wt: 843.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Losartan alpha-Butyl-losartan Aldehyde Adduct involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Losartan alpha-Butyl-losartan Aldehyde Adduct undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Losartan alpha-Butyl-losartan Aldehyde Adduct has several scientific research applications, including:

Comparison with Similar Compounds

Losartan alpha-Butyl-losartan Aldehyde Adduct can be compared with other similar compounds, such as:

The uniqueness of Losartan alpha-Butyl-losartan Aldehyde Adduct lies in its specific chemical structure and the role it plays as an impurity in Losartan formulations. This compound provides valuable insights into the stability and degradation of Losartan, making it an essential tool in pharmaceutical research and quality control .

Properties

IUPAC Name

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMRAUQPGDBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675996
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-48-6
Record name 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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